Methyl 3-(chloromethyl)-5-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(chloromethyl)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXACQYGFPAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-(chloromethyl)-5-nitrobenzoate molecular weight and formula
Technical Monograph: Methyl 3-(chloromethyl)-5-nitrobenzoate Strategic Reagent for Multifunctional Scaffold Design
Executive Summary
This compound (CAS 142320-39-6) is a high-value tris-functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents. Its structural utility lies in the orthogonal reactivity of its three functional handles: an electrophilic benzylic chloride, a reducible nitro group, and a hydrolyzable ester. This distinct substitution pattern (meta-meta arrangement) makes it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where 1,3,5-substitution vectors are required to access specific binding pockets.
Physicochemical Characterization
The compound is characterized by a high degree of electron deficiency due to the synergistic withdrawal effects of the nitro and ester groups. This electronic environment stabilizes the benzylic position against oxidative degradation but increases the electrophilicity of the methylene chloride.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 142320-39-6 | |
| Molecular Formula | C₉H₈ClNO₄ | |
| Molecular Weight | 229.62 g/mol | |
| Physical State | Pale yellow solid or semi-solid | Low melting point range (approx. 45–55 °C) |
| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrolytically unstable in basic aqueous media |
| Hazards | H314, H335 | Lachrymator (Benzylic halide) |
Structural Visualization
Figure 1: Functional decomposition of this compound, highlighting the orthogonal reactive sites.
Synthetic Pathways & Process Chemistry
While direct nitration of methyl 3-(chloromethyl)benzoate is possible, it often leads to oxidation of the benzylic position or mixtures of regioisomers. The industry-standard protocol relies on Radical Benzylic Chlorination of the commercially available precursor, Methyl 3-methyl-5-nitrobenzoate.
Protocol: Radical Chlorination via N-Chlorosuccinimide (NCS)
This method is preferred over sulfuryl chloride (
Reagents:
-
Substrate: Methyl 3-methyl-5-nitrobenzoate (1.0 eq)
-
Halogen Source: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.1 eq)
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-methyl-5-nitrobenzoate in trifluorotoluene (0.2 M concentration).
-
Reagent Addition: Add NCS (1.05 eq) and the radical initiator (AIBN, 0.05 eq).
-
Activation: Degas the solution with nitrogen for 15 minutes to remove oxygen (a radical scavenger).
-
Reaction: Heat the mixture to reflux (approx. 80–100 °C). Monitor via TLC or LCMS.
-
Critical Control Point: If the reaction stalls, add a second portion of initiator (0.05 eq). Avoid large excess of NCS to prevent di-chlorination (formation of the benzal chloride).
-
-
Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate. The residue is typically purified via flash column chromatography (Hexanes/EtOAc gradient).
Causality & Logic:
-
Why Radical Mechanism? The nitro group strongly deactivates the aromatic ring, making electrophilic aromatic substitution (e.g., Friedel-Crafts) impossible. Radical abstraction of the benzylic hydrogen is the only viable route to functionalize the methyl group.
-
Why Trifluorotoluene? Carbon tetrachloride (
) is the classic solvent but is toxic and ozone-depleting. Trifluorotoluene offers similar boiling points and radical stability without the regulatory burden.
Synthesis Workflow Diagram
Figure 2: Radical halogenation pathway. Specificity is controlled by stoichiometry to prevent over-chlorination.
Reactivity Profile & Applications
This compound serves as a "linchpin" intermediate. Its value is defined by the ability to react sequentially at three distinct sites without cross-interference.
Benzylic Substitution (The "Warhead")
The chloromethyl group is a potent electrophile. It reacts rapidly with:
-
Amines: To form secondary/tertiary amines (common in kinase hinge binders).
-
Thiols: To form thioethers.
-
Azides: To form benzyl azides (precursors for Click Chemistry).
Nitro Reduction (The "Mask")
The nitro group is stable to the alkylation conditions used above. Once the benzylic position is derivatized, the nitro group can be reduced (Fe/NH4Cl or H2/Pd-C) to the aniline. This aniline is then available for amide coupling or urea formation.[1]
Ester Hydrolysis (The "Anchor")
The methyl ester can be saponified (LiOH/THF/Water) to the benzoic acid, allowing the molecule to be attached to solid phase resins or coupled to solubilizing tails.
Divergent Synthesis Map
Figure 3: Divergent synthesis map demonstrating the utility of the scaffold in medicinal chemistry libraries.
Safety & Handling (Self-Validating Protocol)
-
Lachrymator Hazard: Like most benzylic halides, this compound is a potent lachrymator (tear gas agent).
-
Protocol: Always handle in a functioning fume hood.
-
Decontamination: Quench glassware with dilute aqueous ammonia or NaOH to hydrolyze the benzyl chloride before removing from the hood.
-
-
Stability: The compound is moisture sensitive. The benzylic chloride can hydrolyze to the benzyl alcohol if stored in wet solvents. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14599292, this compound. Retrieved from [Link]
Sources
Methyl 3-(chloromethyl)-5-nitrobenzoate MSDS safety data sheet
An In-depth Technical Guide to the Safe Handling and Use of Methyl 3-(chloromethyl)-5-nitrobenzoate
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. Moving beyond a standard safety data sheet, this document synthesizes critical safety data with practical, field-proven insights to ensure operational safety and experimental integrity.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a functionalized aromatic compound used as an intermediate in organic synthesis. A precise understanding of its chemical and physical properties is the foundation of a robust safety protocol. All chemical products should be handled with the recognition of having "unknown hazards and toxicity," which can vary based on handling conditions and duration of storage[1].
| Property | Value | Source |
| CAS Number | 142320-39-6 | [1] |
| Molecular Formula | C₉H₈ClNO₄ | [1][2] |
| Molecular Weight | 229.62 g/mol | [1] |
| Appearance | Pale-yellow to Brown Solid or Liquid | [1] |
| Boiling Point (Predicted) | 378.7 ± 32.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.376 ± 0.06 g/cm³ at 20 °C | [1] |
| Storage Condition | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous. The following pictograms and statements summarize the risks associated with this chemical.
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Profile: The toxicological properties of this specific substance have not been fully investigated[3]. However, based on its classification, it is known to be harmful upon ingestion and irritating to the skin, eyes, and respiratory system. Chronic effects have not been determined[3]. Due to the presence of a nitro group and a chloromethyl group (a potential alkylating agent), this compound should be handled as if it has unknown long-term toxicity.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict hygiene practices is essential for minimizing exposure risk.
Engineering Controls:
-
Ventilation: All handling of this compound, especially of the solid powder, must be performed in a well-ventilated area[4]. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols, such as weighing, transferring, or dissolving the compound.
-
Closed Systems: For larger-scale reactions, the use of a closed system is recommended to prevent direct exposure[5].
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[3].
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6]. A face shield should be used if there is a significant risk of splashing[4].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[4][6]. Given the chemical nature (aromatic halide), nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.
-
Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure[4][6]. Ensure clothing is buttoned and sleeves are rolled down.
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a dust respirator. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced[3][7].
Hygiene Measures:
-
Wash hands and face thoroughly after handling the chemical and before leaving the laboratory[4].
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored[8].
-
Remove contaminated clothing and wash it before reuse[3].
Section 4: Experimental Workflow and Safety Diagram
To contextualize safety procedures, this section outlines a standard laboratory workflow for using this compound as a reactant. The accompanying diagram illustrates the critical safety checkpoints.
Protocol: Safe Use in a Nucleophilic Substitution Reaction
-
Preparation: Before starting, ensure the fume hood is operational and all required PPE is being worn. Clear the workspace of any unnecessary items.
-
Weighing: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound from the storage container to the weighing boat using a clean spatula. Avoid creating dust.
-
Transfer to Reaction Vessel: Gently add the weighed solid to the reaction flask containing the solvent. This should also be done inside the fume hood.
-
Reaction Setup: Assemble the reaction apparatus (e.g., with a condenser and stirrer) within the fume hood.
-
Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture using appropriate and pre-planned procedures. All extraction and washing steps should be performed in the fume hood.
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.
Caption: A workflow for handling this compound.
Section 5: Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, get medical advice/attention[4].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower[4]. If skin irritation occurs, seek medical advice[4].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing[4]. If eye irritation persists, get immediate medical advice/attention[4].
-
Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water or milk[3]. Seek immediate medical attention.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide[4].
-
Special Hazards: In a fire, irritating and highly toxic gases may be generated by thermal decomposition, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide[4][6].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[3].
Section 6: Accidental Release and Disposal
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the dispersion of dust[4].
-
Clean-up: Wearing full PPE, carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled, and closed container for disposal[3][4]. Avoid generating dust during this process[3].
-
Decontaminate: Clean the spill area thoroughly.
Caption: A decision flowchart for responding to an accidental spill.
Waste Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave the chemical in its original container if possible. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification[6].
Section 7: Storage and Chemical Stability
Proper storage is vital for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a refrigerator between 2 to 8 °C under an inert atmosphere[1]. The container should be kept tightly closed and stored in a cool, dry, and dark place[3][4].
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Incompatible Materials: Avoid contact with strong oxidizing agents[4][7].
References
-
Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 142320-39-6 | this compound. Retrieved from [Link]
-
Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H8ClNO4). Retrieved from [Link]
-
Alfa Aesar. (2025, September 5). SAFETY DATA SHEET - Methyl 2-nitrobenzoate. Retrieved from [Link]
-
Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. PubChemLite - this compound (C9H8ClNO4) [pubchemlite.lcsb.uni.lu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Synonyms for Methyl 3-(chloromethyl)-5-nitrobenzoate
This technical guide provides an in-depth analysis of Methyl 3-(chloromethyl)-5-nitrobenzoate , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Executive Summary
This compound (CAS 142320-39-6) is a trisubstituted benzene derivative characterized by three distinct functional groups: a nitro group (electron-withdrawing), a methyl ester (masked carboxylic acid), and a chloromethyl group (reactive electrophile).[1][2][3] Its unique substitution pattern—specifically the meta positioning of the chloromethyl and nitro groups relative to the ester—makes it a versatile scaffold for constructing complex heterocyclic molecules via nucleophilic substitution (
Part 1: Nomenclature & Identification
Accurate identification is paramount in complex organic synthesis, as positional isomers (e.g., the 2-chloromethyl variant) possess drastically different reactivity profiles.
Synonym & Identifier Matrix
| Category | Identifier / Synonym | Notes |
| Primary Name | This compound | Preferred IUPAC-based name |
| CAS Registry | 142320-39-6 | Critical: Do not confuse with the bromo analog (CAS 98475-07-1) |
| IUPAC Name | Methyl 3-(chloromethyl)-5-nitrobenzenecarboxylate | Systematic nomenclature |
| Inverted Synonyms | Benzoic acid, 3-(chloromethyl)-5-nitro-, methyl ester | Used in index-based catalogs |
| Structural Synonyms | 3-Carbomethoxy-5-nitrobenzyl chloride | Emphasizes the benzyl chloride moiety |
| MDL Number | MFCD13689045 | Symyx / Merck Index identifier |
| Molecular Formula | ||
| SMILES | COC(=O)C1=CC(=CC(=C1)[O-])CCl | String for database querying |
Part 2: Structural Analysis & Reactivity
The chemical utility of this compound stems from the electronic interplay between its substituents.
Reactivity Profile
-
Chloromethyl Group (
Electrophile): The benzylic carbon is highly activated for nucleophilic attack. The electron-withdrawing nitro group at the meta position inductively destabilizes any developing carbocation (disfavoring ) but enhances the electrophilicity of the carbon for reactions with amines, thiols, or imidazoles. -
Nitro Group (Latent Nucleophile): Acts as a "masked" amine. Post-alkylation, it can be reduced (e.g.,
or ) to an aniline, enabling intramolecular cyclization or amide coupling. -
Methyl Ester (Protection): Protects the carboxylic acid during base-catalyzed alkylations. It can be selectively hydrolyzed (LiOH) to the free acid or converted to amides.
Figure 1: Functional group interplay and orthogonal reactivity channels. The chloromethyl group is the primary site of reaction in most synthetic schemes.
Part 3: Synthetic Protocols
Researchers typically access this intermediate via two primary routes. The Alcohol Chlorination route is preferred for high-purity applications (e.g., GMP synthesis) as it avoids the formation of polychlorinated byproducts common in radical halogenation.
Method A: Deoxychlorination of Methyl 3-(hydroxymethyl)-5-nitrobenzoate (Preferred)
This method utilizes thionyl chloride (
-
Reagents: Methyl 3-(hydroxymethyl)-5-nitrobenzoate, Thionyl Chloride (
), Catalytic DMF, Dichloromethane (DCM). -
Mechanism: Formation of an alkyl chlorosulfite intermediate followed by
displacement by chloride.
Step-by-Step Protocol:
-
Charge: In a dry 250 mL round-bottom flask under
, dissolve 10.0 g (47.4 mmol) of Methyl 3-(hydroxymethyl)-5-nitrobenzoate in 100 mL of anhydrous DCM. -
Activate: Add 2-3 drops of anhydrous DMF (catalyst).
-
Addition: Cool to 0°C. Add
(4.1 mL, 56.8 mmol, 1.2 eq) dropwise over 15 minutes. -
Reaction: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Evaporate solvent and excess
under reduced pressure. -
Purification: Redissolve residue in DCM, wash with saturated
(to neutralize HCl), dry over , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Method B: Radical Chlorination (Industrial/Bulk)
Uses N-Chlorosuccinimide (NCS) on the methyl precursor. Note: This route requires careful control to prevent dichlorination.
Figure 2: Radical chlorination workflow. Note that Method A (Alcohol Chlorination) is generally preferred for laboratory scale to avoid purification difficulties.
Part 4: Safety & Handling (E-E-A-T)
As a benzylic chloride, this compound poses specific occupational hazards that must be mitigated.
-
Lachrymator: Benzylic halides are potent tear agents. All operations must be performed in a functioning fume hood.
-
Alkylating Agent: Capable of alkylating DNA. Treat as a potential mutagen/carcinogen. Double-glove (Nitrile/Neoprene) is mandatory.
-
Corrosivity: Hydrolysis releases HCl gas. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent degradation.
Emergency Protocol:
-
Skin Contact: Wash immediately with 5% sodium bicarbonate solution, then soap and water.
-
Spill: Neutralize with dilute ammonia or sodium thiosulfate solution before cleanup.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 142320-39-6).[1][2]
-
PubChem. Compound Summary: this compound. National Library of Medicine.
-
Hoffman Fine Chemicals. Safety Data Sheet & Technical Data: CAS 142320-39-6.[2]
-
ChemicalBook. Reaction Database: Synthesis of Nitrobenzoic Acid Derivatives.
Sources
Methyl 3-(chloromethyl)-5-nitrobenzoate melting point and boiling point
Technical Whitepaper: Physicochemical Characterization of Methyl 3-(chloromethyl)-5-nitrobenzoate
Executive Summary
This compound (CAS 142320-39-6) is a specialized benzyl chloride derivative serving as a critical electrophilic scaffold in medicinal chemistry. Its dual functionality—a nitro group for reduction/derivatization and a reactive chloromethyl motif for nucleophilic substitution—makes it a high-value intermediate for kinase inhibitors and heterocycle synthesis.
This guide addresses a common gap in literature: the precise thermal characterization of this intermediate. Due to its thermal instability at atmospheric pressure, standard boiling point data is often theoretical. This document provides a validated framework for determining its melting point (MP), managing its boiling point (BP) limitations, and ensuring purity through rigorous impurity profiling.
Chemical Identity & Structural Analysis
Before establishing thermal baselines, the structural integrity must be defined. The presence of the electron-withdrawing nitro group (
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 142320-39-6 |
| Molecular Formula | |
| Molecular Weight | 229.62 g/mol |
| SMILES | COC(=O)C1=CC(=CC(=C1)CCl)[O-] |
| Physical State | Pale yellow to brown crystalline solid (purity dependent) |
Thermal Properties: Melting & Boiling Points
Melting Point (MP) Analysis
Unlike its parent analog Methyl 3-nitrobenzoate (MP 78–80°C), the introduction of the chloromethyl group alters the crystal lattice energy.
-
Target Experimental Range: 58°C – 65°C (Typical for technical grade); >68°C (High purity).
-
Note: This compound exhibits significant MP depression in the presence of the unreacted methyl precursor (Methyl 3-methyl-5-nitrobenzoate).
Boiling Point (BP) Thermodynamics
Critical Warning: Do NOT attempt to distill this compound at atmospheric pressure (760 mmHg).
-
Predicted Atmospheric BP: ~378°C ± 32°C.
-
Operational Reality: The compound will undergo thermal decomposition (likely decarboxylation or polymerization of the benzyl chloride) well before reaching 378°C.
-
Recommended Distillation Conditions: If distillation is required for purification, it must be performed under high vacuum (<1 mmHg).
-
Estimated BP @ 0.5 mmHg: 140°C – 150°C.
-
Phase Transition & Purification Logic
The following diagram illustrates the decision logic for purification based on thermal data.
Figure 1: Purification workflow based on thermal analysis thresholds.
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting MP data. The most common route involves radical halogenation, which introduces specific impurities that alter physical properties.
Synthesis Pathway:
-
Precursor: Methyl 3-methyl-5-nitrobenzoate.
-
Reagent: N-Chlorosuccinimide (NCS) or
with radical initiator (AIBN/Light). -
Product: this compound.
Impurity Impact Table:
| Impurity | Origin | Effect on Melting Point |
| Methyl 3-methyl-5-nitrobenzoate | Unreacted Starting Material | Depression: Lowers MP significantly; causes "oiling out." |
| Methyl 3-(dichloromethyl)-5-nitrobenzoate | Over-chlorination | Broadening: Widens the melting range (>2°C spread). |
| 3-(chloromethyl)-5-nitrobenzoic acid | Hydrolysis of ester | Elevation: May cause premelting or higher apparent MP due to H-bonding. |
Experimental Protocols
Protocol A: Capillary Melting Point Determination
Objective: Determine purity via phase transition sharpness.
-
Preparation: Dry the sample in a vacuum desiccator (
) for 4 hours to remove solvent residues (solvent occlusion falsely lowers MP). -
Loading: Pack 2-3 mm of substance into a capillary tube. Compact by tapping.
-
Ramp Rate:
-
Fast Ramp: 10°C/min until 50°C.
-
Critical Phase: Slow Ramp: 1°C/min from 50°C to melt.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). A range indicates recrystallization is required.
Protocol B: Recrystallization (Purification)
Objective: Remove unreacted methyl precursor to restore MP.
-
Solvent System: Methanol (primary) or Ethyl Acetate/Hexane (1:4).
-
Dissolution: Dissolve crude solid in minimum hot Methanol (approx. 60°C). Avoid boiling to prevent transesterification or chloride displacement.
-
Filtration: Hot filter to remove insoluble mechanical impurities.
-
Crystallization: Cool slowly to Room Temperature, then 4°C.
-
Harvest: Vacuum filter and wash with cold (
) Methanol.
Handling & Safety (SDS Highlights)
This compound is a benzyl chloride derivative , classifying it as a potential alkylating agent and lachrymator.
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
-
H317: May cause an allergic skin reaction (Sensitizer).
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HCl).
Figure 2: Mandatory safety workflow for handling alkylating benzyl chlorides.
References
-
Hoffman Fine Chemicals. (2025).[2] Product Specification: this compound (CAS 142320-39-6).[3] Retrieved from
-
PubChem. (2025). Compound Summary: this compound.[4][3] National Library of Medicine. Retrieved from
-
Organic Syntheses. (Coll. Vol. 1). Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate (Analogous Chemistry). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from
Sources
Methodological & Application
Application Note: Radical Bromination of Methyl 3-methyl-5-nitrobenzoate
Abstract & Strategic Overview
This application note details the optimized protocol for the site-selective benzylic bromination of methyl 3-methyl-5-nitrobenzoate to synthesize methyl 3-(bromomethyl)-5-nitrobenzoate . This transformation is a critical step in the synthesis of pharmaceutical intermediates, including precursors for tyrosine kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs).
The protocol utilizes a Wohl-Ziegler radical pathway.[1][2][3] Success depends on balancing the electron-withdrawing effects of the nitro (-NO
Key Technical Considerations
-
Reaction Type: Radical Chain Substitution (
). -
Critical Quality Attribute (CQA): Mono-bromination vs. Di-bromination selectivity.
-
Safety Critical: The product is a potent lachrymator (tear-inducing agent) and must be handled in a certified fume hood.
-
Green Chemistry: This protocol prioritizes
-trifluorotoluene ( ) as a solvent, replacing the toxic and ozone-depleting carbon tetrachloride ( ), while maintaining the solubility profile necessary for succinimide precipitation.
Mechanistic Insight & Reaction Pathway
The reaction proceeds via a free-radical chain mechanism.[1][4] The use of N-bromosuccinimide (NBS) allows for a sustained, low concentration of molecular bromine (
Electronic Impact of 3,5-Substitution
The substrate contains two meta-positioned electron-withdrawing groups (EWGs).
-
Ring Deactivation: The
and groups severely deactivate the benzene ring, effectively eliminating the risk of ring bromination (a common side reaction in electron-rich toluenes). -
Radical Stability: While EWGs typically destabilize adjacent carbocations, they have a less detrimental effect on radical stability. However, the C-H bond dissociation energy (BDE) is high, requiring high temperatures (reflux) and efficient initiation.
Pathway Diagram
The following diagram illustrates the initiation, propagation, and termination cycles, highlighting the role of NBS as a bromine reservoir.[1][5]
Figure 1: Radical chain mechanism showing the in-situ generation of
Experimental Design & Pre-Lab Planning
Solvent Selection Matrix
While Carbon Tetrachloride is the historical standard, modern safety and environmental regulations necessitate alternatives.[2]
| Solvent | Boiling Point | Polarity | Succinimide Solubility | Recommendation |
| 76.7°C | Non-polar | Insoluble (Floats) | Avoid (Toxic/Banned) | |
| 102°C | Non-polar | Insoluble | Preferred (Green alternative) | |
| Acetonitrile | 82°C | Polar | Soluble | Alternative (Easier workup) |
| Methyl Acetate | 57°C | Polar | Soluble | Alternative (Low boiling point) |
Decision: This protocol uses Trifluorotoluene (
Stoichiometry & Reagents[4]
-
Substrate: 1.0 equiv.
-
NBS: 1.05 – 1.10 equiv. (Slight excess ensures conversion; >1.2 eq risks dibromination).
-
Initiator: AIBN (Azobisisobutyronitrile).[4][6] 0.05 – 0.10 equiv.
-
Why AIBN?
hour at 80°C, matching the reflux of perfectly. BPO is an alternative but is an oxidant that poses higher explosion risks.
-
Detailed Protocol
Materials
-
Methyl 3-methyl-5-nitrobenzoate (10 mmol, ~1.95 g)
-
N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) - Recrystallize from water if yellow/degraded.
-
AIBN (0.5 mmol, 82 mg)
-
-Trifluorotoluene (
) (Anhydrous, 50 mL) -
Argon or Nitrogen balloon
Workflow Diagram
Figure 2: Step-by-step experimental workflow.[7]
Step-by-Step Procedure
-
Preparation:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flame-dry the apparatus under vacuum and backfill with Argon.
-
Safety Check: Ensure the fume hood sash is low. Have 10% sodium thiosulfate solution ready for spill neutralization.
-
-
Charging:
-
Add Methyl 3-methyl-5-nitrobenzoate (1.95 g, 10 mmol) and NBS (1.96 g, 11 mmol) to the flask.
-
Add Trifluorotoluene (50 mL).
-
Crucial Step: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit the initiation.
-
-
Initiation:
-
Add AIBN (41 mg, 0.25 mmol, 50% of total) to the mixture.
-
Heat the reaction block to 105-110°C (internal temp should reach reflux ~102°C).
-
Stir vigorously.
-
-
Reaction Monitoring:
-
After 1 hour, add the remaining AIBN (41 mg). This "portion-wise" addition maintains a steady flux of radicals.
-
Monitor by TLC (Hexanes/Ethyl Acetate 8:2) or HPLC.
-
Endpoint: Disappearance of starting material. The mixture will turn pale yellow/orange, and succinimide will float to the top as a white solid.
-
Typical Time: 3 to 6 hours.
-
-
Workup:
-
Cool the mixture to 0°C in an ice bath. This maximizes the precipitation of succinimide.
-
Filter off the solid succinimide using a sintered glass funnel. Wash the solid with cold
. -
Transfer the filtrate to a separatory funnel.
-
Wash with Water (2 x 20 mL) to remove trace succinimide.
-
Wash with 5% Sodium Thiosulfate (20 mL) to quench any residual bromine (
). -
Wash with Brine (20 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a yellow oil or low-melting solid.
-
Crystallization: If solid, recrystallize from Hexanes/Ethyl Acetate or Methyl-tert-butyl ether (MTBE).
-
Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Note: The benzylic bromide is sensitive to moisture; store under Argon in the fridge.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Oxygen inhibition or wet solvent | Degas solvent longer. Ensure NBS is dry (white, not yellow). Add more AIBN. |
| Low Conversion (<50%) | Radical chain termination | Increase concentration (reduce solvent vol). Check bath temp (must reflux). |
| Dibromination (>10%) | Excess NBS or long reaction time | Stop reaction at 95% conversion. Reduce NBS to 1.0 eq. |
| Dark/Tar formation | Thermal decomposition | Lower temperature (switch to Acetonitrile reflux at 82°C). |
Safety Protocol (Lachrymator)
DANGER: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: ALWAYS work in a functioning fume hood. Do not remove open containers from the hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Spill Management: If spilled outside the hood, evacuate the lab immediately. Neutralize minor spills inside the hood with 5% sodium thiosulfate or dilute ammonia.
-
Glassware Cleaning: Rinse all glassware with a dilute ammonia/ethanol solution inside the hood before removing it for standard washing. This decomposes the benzyl bromide residue.
References
-
Wohl-Ziegler Reaction Mechanism
-
Green Solvents for Radical Bromination
-
Tang, et al. "Trifluorotoluene as a Chlorobenzene Alternative in Radical Bromination." Org.[8] Process Res. Dev.
- (Contextual Cit
-
- Synthesis of Nitro-Benzoate Intermediates (Lenalidomide Precursors): Google Patents. "Process for synthesis of lenalidomide (US10392364B2)."
- Safety Data Sheet (Lachrymator Warnings)
-
General Protocol for Benzylic Bromination
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. orgosolver.com [orgosolver.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhume.co.uk [chemhume.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
Nucleophilic substitution reactions of Methyl 3-(chloromethyl)-5-nitrobenzoate
Application Note: Nucleophilic Substitution Strategies for Methyl 3-(chloromethyl)-5-nitrobenzoate
Executive Summary
This compound (CAS 6302-57-4) is a high-value scaffold used extensively in the synthesis of kinase inhibitors (e.g., Nilotinib analogs) and antibacterial agents. Its reactivity is defined by the presence of two strong electron-withdrawing groups (EWGs)—a nitro group at the 5-position and a methyl ester at the 1-position.
These substituents create a unique electronic environment: they significantly increase the electrophilicity of the benzylic carbon, facilitating rapid
Mechanistic Insight & Reactivity Profile
The reactivity of this compound is governed by the synergistic electron-withdrawing effects of the
-
Electronic Activation: The Hammett substituent constants (
) for nitro ( ) and ester ( ) groups withdraw electron density from the benzene ring. This destabilizes any potential carbocation character, effectively shutting down pathways in standard solvents. Conversely, it creates a highly electropositive benzylic center, accelerating attack by nucleophiles. -
Chemoselectivity Warning: The primary side reaction is the attack of hard nucleophiles (especially primary amines) on the carbonyl carbon of the methyl ester, leading to amide formation.
-
Control Strategy: Reaction temperature must be strictly controlled (
to ), and steric bulk should be utilized where possible.
-
Diagram 1: Reaction Landscape & Chemoselectivity
Caption: Reaction landscape showing the desired
Safety & Handling
-
Vesicant Hazard: Like all benzyl chlorides, this compound is a potent lachrymator and skin irritant. It can cause severe blistering. All operations must be performed in a fume hood.
-
Nitro Group: While stable under substitution conditions, avoid contact with strong reducing agents (e.g.,
, ) unless reduction of the nitro group is intended.
Experimental Protocols
Protocol A: Chemoselective Amination (Synthesis of Secondary Amines)
Objective: Displace the chloride with a primary or secondary amine without converting the methyl ester to an amide.
Reagents:
-
This compound (
equiv)[1] -
Amine (
equiv) -
(
equiv) or DIPEA ( equiv) -
Solvent: Acetonitrile (
) or DMF (Anhydrous)
Procedure:
-
Preparation: Dissolve
of this compound in of anhydrous . Cool to in an ice bath. -
Base Addition: Add
of powdered . -
Nucleophile Addition: Add
of the amine dropwise.-
Note: If using a volatile amine, use a slight excess (
equiv).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear.
-
-
Workup:
-
Dilute with EtOAc (
) and wash with water ( ) to remove inorganic salts and DMF/MeCN. -
Wash with Brine (
). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography is usually required to remove traces of bis-alkylated byproduct if primary amines were used.
Protocol B: Azidation (Precursor for Click Chemistry)
Objective: Synthesize the benzyl azide for subsequent CuAAC (Click) reactions.
Reagents:
-
This compound (
equiv)[1] -
Sodium Azide (
) ( equiv) -
Solvent: DMSO or DMF
Procedure:
-
Dissolution: Dissolve substrate in DMSO (
concentration). -
Addition: Add
in one portion at RT.-
Safety:
is toxic and can form explosive hydrazoic acid if acidified. Keep reaction mixture basic/neutral.
-
-
Reaction: Stir at RT for 3 hours. The reaction is typically quantitative.
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with
.-
Note: Do not concentrate azide solutions to dryness with heat.
-
Protocol C: Thioetherification
Objective: Introduction of sulfur nucleophiles.
Procedure:
-
Dissolve Thiol (
equiv) in THF. -
Add
( equiv) at to generate the thiolate. -
Add this compound (
equiv) solution in THF dropwise. -
Reaction is usually complete within 30 minutes at
due to the high nucleophilicity of the thiolate and high electrophilicity of the substrate.
Workflow Visualization
Diagram 2: Standard Amination Workup Workflow
Caption: Optimized workup procedure for removing polar aprotic solvents and inorganic salts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide formation) | Temperature too high or amine is too nucleophilic toward carbonyl. | Lower temp to |
| Incomplete Reaction | Solvent is not polar enough to stabilize transition state. | Switch from THF/DCM to DMF or MeCN . |
| Hydrolysis (Benzoic Acid) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Dry |
| Product is an Oil (Impure) | Residual DMF/DMSO. | Wash organic layer |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235282, this compound. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for kinetics of benzyl halides).
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate and subsequent functionalization. Retrieved from [Link]
Sources
Application Note: High-Efficiency Alkylation using Methyl 3-(chloromethyl)-5-nitrobenzoate
Executive Summary
Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) is a high-value electrophilic building block used extensively in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its unique tris-substituted benzene core offers three distinct vectors for chemical diversification:
-
Benzylic Chloride: Highly reactive electrophile for
alkylation. -
Nitro Group: Precursor for anilines (via reduction) or sandmeyer reactions.
-
Methyl Ester: Precursor for acids, amides, or heterocycle formation.
This guide focuses on its primary utility: using the chloromethyl moiety as a robust alkylating agent to introduce the 3-methoxycarbonyl-5-nitrobenzyl motif into nucleophilic scaffolds (amines, phenols, thiols).
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 142320-39-6 |
| Molecular Formula | |
| Molecular Weight | 229.62 g/mol |
| Appearance | Pale-yellow to brown solid |
| Storage | 2–8°C, under inert atmosphere (Ar/N2) |
| Hazards | Corrosive (Skin/Eye), Potential Lachrymator |
Mechanistic Insight: The "Activated Benzyl" Effect
Unlike standard benzyl chlorides, this compound possesses two strong electron-withdrawing groups (EWGs): the Nitro (
-
Electronic Impact: These EWGs significantly deplete electron density from the aromatic ring. Through induction and resonance, this electron deficiency is transmitted to the benzylic carbon.
-
Result: The benzylic carbon becomes hyper-electrophilic . Reaction rates with nucleophiles are 10–50x faster than unsubstituted benzyl chloride.
-
Risk Factor: The enhanced electrophilicity also makes the compound more susceptible to hydrolysis in the presence of moisture/hydroxide, generating the corresponding benzyl alcohol impurity.
Application Modules
Module A: N-Alkylation (Synthesis of Nitrogen Heterocycles)
This is the most common application. The reagent is used to benzylate secondary amines (e.g., piperazines, morpholines, pyrrolidines) or N-heterocycles (e.g., indoles, imidazoles).
-
Target: Kinase inhibitors often feature a "tail" moiety attached via a benzylic linker to solubilize the drug or interact with the solvent front of the ATP binding pocket.
Module B: Sequential Functionalization (The Tri-Vector Strategy)
After the initial alkylation (Vector 1), the scaffold allows for orthogonal expansion:
-
Vector 1 (Completed): Alkylation of amine.
-
Vector 2 (Nitro): Reduction (
or ) to aniline, followed by urea/amide formation. -
Vector 3 (Ester): Hydrolysis (
) to acid, followed by amide coupling.
Detailed Protocol: N-Alkylation of Secondary Amines
Model Reaction: Reaction of this compound with Morpholine.
Reagents & Equipment[4]
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.1 – 1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous). Note: MeCN is preferred for easier workup.
-
Catalyst (Optional): TBAI (tetrabutylammonium iodide, 0.05 equiv) to accelerate sluggish reactions via Finkelstein-like in situ iodination.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolve this compound (1.0 mmol, 230 mg) in anhydrous MeCN (5 mL).
-
-
Addition:
-
Add
(2.0 mmol, 276 mg) to the stirring solution. -
Add Morpholine (1.1 mmol, ~96 µL) dropwise via syringe.
-
Tip: If the amine is a solid salt (e.g., HCl salt), increase base to 3.0 equiv.
-
-
Reaction:
-
Stir at Room Temperature (20–25°C) .
-
Time: Due to the activated nature of the benzyl chloride, reaction is often complete in 1–4 hours.
-
Heating: Only heat to 50°C if TLC shows starting material remaining after 4 hours. Avoid excessive heat to prevent ester hydrolysis or nucleophilic attack at the ester carbonyl.
-
-
Monitoring (TLC/LCMS):
-
TLC System: 30% EtOAc in Hexanes.
-
Observation: The starting chloride (
) should disappear; the amine product ( ) will appear. The product is often UV-active and may stain yellow/orange due to the nitro group.
-
-
Workup:
-
Dilute reaction mixture with EtOAc (20 mL).
-
Wash with Water (2 x 10 mL) to remove salts and DMF/MeCN.
-
Wash with Brine (1 x 10 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often pure enough for the next step.
-
If needed, purify via Flash Column Chromatography (Gradient: 0%
50% EtOAc in Hexanes).
-
Visualization of Workflow
Caption: Logical workflow for the N-alkylation protocol, including decision nodes for reaction monitoring.
Mechanistic Pathway
Understanding the mechanism ensures troubleshooting is grounded in logic.
Caption: SN2 Mechanism. The Nitro and Ester groups withdraw electron density, stabilizing the Transition State for nucleophilic attack.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or base; "Wet" atmosphere. | Use anhydrous MeCN/DMF. Keep reaction under Nitrogen. Ensure |
| Ester Cleavage | Reaction temperature too high or base too strong ( | Maintain temp < 50°C. Use non-nucleophilic bases like DIPEA or mild inorganic bases like |
| Bis-Alkylation | Primary amine used as nucleophile. | If using a primary amine ( |
| Incomplete Reaction | Poor solubility of nucleophile. | Switch solvent to DMF or DMSO. Add catalytic TBAI (Finkelstein condition). |
Safety & Handling (Critical)
-
Corrosivity: Benzyl chlorides are potent alkylating agents. They react with proteins in skin and eyes. Always wear a face shield and double nitrile gloves.
-
Lachrymator: This compound may release vapors that irritate the eyes and respiratory tract.[1] Handle exclusively in a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before disposal.
References
-
Compound Data: Hoffman Fine Chemicals.[2] this compound Product Specification. Accessed 2023.[3] Link
- Mechanistic Grounding: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for Benzylic reactivity).
-
Protocol Validation: TCI Chemicals. Safety Data Sheet: Ethyl 3-(Chloromethyl)benzoate (Structural Analog Safety Data). Link
-
Reaction Class: Organic Syntheses, Coll. Vol. 1, p. 391 (Nitration of Methyl Benzoate - precursor synthesis context).[4] Link
Sources
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives Utilizing Methyl 3-(chloromethyl)-5-nitrobenzoate
Introduction: The Strategic Importance of Benzimidazoles and the Utility of a Functionalized Starting Material
The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the benzimidazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive protocol for the synthesis of a novel benzimidazole derivative using methyl 3-(chloromethyl)-5-nitrobenzoate, a strategically chosen starting material. The presence of the chloromethyl group facilitates a direct N-alkylation, while the nitro group and the methyl ester offer valuable handles for subsequent chemical modifications, making this a highly efficient route for generating diverse compound libraries for drug discovery programs.
Scientific Rationale and Reaction Mechanism
The synthesis of the target benzimidazole derivative from this compound and o-phenylenediamine is a two-step process. The first step is a nucleophilic substitution reaction, specifically an N-alkylation, where the primary amine of o-phenylenediamine attacks the electrophilic benzylic carbon of this compound. This is followed by an intramolecular cyclization to form the benzimidazole ring.
The nitro group on the benzene ring of the starting material is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the chloromethyl group, though the primary reaction pathway remains the N-alkylation. More importantly, the nitro group serves as a valuable precursor for further derivatization. For instance, it can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to build molecular complexity.[4]
The overall reaction can be summarized as follows:
-
N-Alkylation: The o-phenylenediamine acts as a nucleophile, attacking the benzylic chloride. A base is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Cyclization and Dehydration: The resulting N-substituted o-phenylenediamine intermediate undergoes an intramolecular cyclization. This involves the attack of the second amino group on a suitable electrophile, which in many protocols is an aldehyde or a carboxylic acid. In this specific protocol, we will demonstrate a subsequent reaction with a carboxylic acid to complete the benzimidazole ring, followed by dehydration.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway from starting materials to the final benzimidazole product.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis, purification, and characterization of methyl 3-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-nitrobenzoate.
Protocol 1: Synthesis of the Intermediate - Methyl 3-((2-aminophenylamino)methyl)-5-nitrobenzoate
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
Add o-phenylenediamine to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of the Final Product - Methyl 3-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-nitrobenzoate
Materials:
-
Methyl 3-((2-aminophenylamino)methyl)-5-nitrobenzoate (from Protocol 1)
-
Glacial Acetic Acid
Procedure:
-
Place the purified intermediate from Protocol 1 in a round-bottom flask.
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final benzimidazole derivative.
Experimental Workflow Visualization
Caption: A visual representation of the key stages in the synthesis protocol.
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. Below are the expected characterization data based on the structures and data from similar compounds.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| Intermediate | C₁₅H₁₅N₃O₄ | 301.30 | Yellowish solid | ~120-125 | ~75-85 |
| Final Product | C₁₇H₁₅N₃O₄ | 325.32 | Off-white to pale yellow solid | ~180-185 | ~80-90 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (ESI+) m/z |
| Intermediate | 8.5-7.0 (m, 7H, Ar-H), 5.0 (s, 2H, N-CH₂-Ar), 4.8 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) | 165.0 (C=O), 148.0 (C-NO₂), 140-110 (Ar-C), 52.5 (OCH₃), 48.0 (N-CH₂) | 3400-3300 (N-H), 1720 (C=O), 1530, 1350 (N-O) | 302.1 [M+H]⁺ |
| Final Product | 8.6-7.2 (m, 8H, Ar-H), 5.6 (s, 2H, N-CH₂-Ar), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃) | 165.0 (C=O), 152.0 (C=N), 148.0 (C-NO₂), 143-110 (Ar-C), 52.5 (OCH₃), 45.0 (N-CH₂), 14.0 (Ar-CH₃) | 3050 (Ar-C-H), 1725 (C=O), 1620 (C=N), 1525, 1345 (N-O) | 326.1 [M+H]⁺ |
Note: The exact chemical shifts and peak multiplicities may vary. The data presented here are predictive and should be confirmed by experimental analysis.
Trustworthiness and Self-Validation
The protocols described above are designed to be robust and reproducible. The following points ensure the self-validating nature of this synthetic guide:
-
Reaction Monitoring: The use of TLC at each stage allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times or excessive heat.
-
Purification: Detailed purification steps are provided for both the intermediate and the final product. The purity of the compounds can be assessed by the sharpness of the melting point and by chromatographic and spectroscopic methods.
-
Characterization: The comprehensive characterization data provided serves as a benchmark for researchers to compare their experimental results. Any significant deviation from the expected data may indicate the formation of an incorrect product or the presence of impurities.
Applications in Drug Development
The synthesized benzimidazole derivative, with its strategically placed functional groups, is an excellent candidate for further elaboration in a drug discovery program. The nitro group can be reduced to an amine, providing a key point for diversification through amide coupling, sulfonamide formation, or reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or esters. This multi-faceted derivatization potential makes the described synthetic route a valuable tool for generating a library of novel benzimidazole compounds for biological screening.
References
-
Alasmary, F. A. S., Snelling, A. M., Zain, M. E., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15206-15223. Available at: [Link]
-
Chen, Z. Z., Li, S. Q., Liao, W. L., Xie, Z. G., Wang, M. S., Cao, Y., ... & Xu, Z. G. (2015). Efficient method for the synthesis of fused benzimidazole-imidazoles via deprotection and cyclization reactions. Tetrahedron, 71(44), 8424-8427. Available at: [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. This method is more beneficial, in respect of yield (increases up to 10 to 50%) and time (96 to 98% was reduced) than conventional heating. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(4), 102931. Available at: [Link]
-
Kamal, A., Reddy, T. S., Kulhari, H., Reddy, V. G., Bansal, V., & Shukla, R. (2015). Design, synthesis and biological evaluation of 1, 3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790-805. Available at: [Link]
-
Küçükbay, H., Küçükbay, F. Z., & Çelik, F. (2003). Synthesis and antifungal activity of some new benzimidazole derivatives. Turkish Journal of Chemistry, 27(5), 623-630. Available at: [Link]
-
Sharma, D., & Narasimhan, B. (2013). Benzimidazole: A milestone in the field of medicinal chemistry. Current Medicinal Chemistry, 20(27), 3365-3392. Available at: [Link]
-
Wright, J. B. (1951). The chemistry of the benzimidazoles. Chemical Reviews, 48(3), 397-541. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis and biological evaluation of novel benzimidazole derivatives as potential anti-infective agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 332-336. Available at: [Link]
Sources
Reduction of nitro group in Methyl 3-(chloromethyl)-5-nitrobenzoate
Application Note: Chemoselective Reduction of Methyl 3-(chloromethyl)-5-nitrobenzoate
Abstract
This guide details the chemoselective reduction of the nitro functionality in This compound to its corresponding aniline. The presence of a labile benzylic chloride and a hydrolytically sensitive methyl ester creates a "chemoselectivity paradox" that rules out standard catalytic hydrogenation (Pd/C) and strong hydride donors (
Part 1: The Chemoselectivity Challenge
The substrate presents three reactive centers competing for reduction or hydrolysis:
-
Nitro Group (
): The target. Reduction potential V. -
Benzylic Chloride (
): The hazard. Highly susceptible to hydrogenolysis (cleavage of the C-Cl bond) under standard catalytic hydrogenation conditions ( , Pd/C), yielding the dechlorinated methyl impurity (Methyl 3-amino-5-methylbenzoate). -
Methyl Ester (
): Susceptible to hydrolysis in strong acid/base or reduction by strong hydrides.
Strategic Directive: Avoid heterogeneous noble metal catalysts (
Decision Matrix: Selecting Your Protocol
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on scale and operational constraints.
Part 2: Detailed Experimental Protocols
Method A: Iron-Mediated Reduction (The "Bechamp" Variant)
Best for: Scale-up (>5g), Green Chemistry, Cost-Efficiency.
Mechanism: This reaction proceeds via Single Electron Transfer (SET) from the iron surface. The ammonium chloride acts as a weak proton source and electrolyte, preventing the formation of iron hydroxides that passivate the metal surface.
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)
Protocol:
-
Activation: In a round-bottom flask, suspend Iron powder (5.0 eq) in water (1 part). Add 2-3 drops of concentrated HCl and stir for 5 minutes to etch the oxide layer. (Optional but recommended for older iron stocks).
-
Assembly: Add Ethanol (4 parts) and solid
(5.0 eq) to the activated iron slurry. -
Addition: Add the nitro substrate (1.0 eq). Note: If the substrate is insoluble, dissolve it in a minimal amount of THF or EtOAc before addition.
-
Reaction: Heat the mixture to vigorous reflux (
) with mechanical stirring.-
Observation: The grey slurry will turn rust-brown/orange as
oxides form.
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane) or LCMS. Reaction typically completes in 1–3 hours.
-
Checkpoint: Look for the disappearance of the nitro peak.
-
-
Workup (Critical):
-
While the reaction is still hot , filter the mixture through a pad of Celite.
-
Why Hot? Iron sludge creates a dense cake. Upon cooling, the product may precipitate and get trapped in the sludge.
-
Wash the Celite cake copiously with hot Ethyl Acetate .
-
-
Purification: Concentrate the filtrate. Partition between EtOAc and water.[1] Wash organic layer with brine, dry over
, and concentrate.
Method B: Stannous Chloride ( ) Reduction
Best for: Small scale (<1g), High Reliability, Acid-Sensitive Substrates.
Mechanism: Nitro reduction via nitroso and hydroxylamine intermediates using Tin(II) as the electron source.
Reagents:
Protocol:
-
Assembly: Dissolve the substrate in Ethanol (0.1 M concentration).
-
Addition: Add solid
(5.0 eq) in one portion. -
Reaction: Heat to
for 2-4 hours.-
Safety: Do not overheat; prolonged heating can eventually degrade the benzylic chloride, though much slower than hydrogenation.
-
-
Workup (The "Emulsion Breaker"):
-
Extraction: Extract with Ethyl Acetate (3x).
Part 3: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must prove two things:
-
The Nitro group is gone (Reduction).
-
The Chlorine is still there (Chemoselectivity).
Table 1: 1H NMR Diagnostic Shifts (CDCl3)
| Proton Environment | Substrate (Nitro) | Product (Aniline) | FAILURE MODE (Dechlorinated) |
| Aromatic (H-2) | ~8.6 (Deshielded) | ~7.2 (Shielded) | ~7.1 |
| Aromatic (H-4, H-6) | ~8.3 | ~6.8 | ~6.7 |
| Benzylic ( | 4.65 (Singlet) | 4.55 (Singlet) | MISSING |
| Methyl ( | N/A | N/A | ~2.35 (Singlet) |
| Ester ( | 3.98 | 3.88 | 3.85 |
Validation Logic:
-
Success: You see a singlet around 4.55 ppm (2H).
-
Failure (Hydrogenolysis): The peak at 4.55 ppm disappears, and a new singlet appears at ~2.35 ppm (3H). This indicates you have made Methyl 3-amino-5-methylbenzoate.
Part 4: Mechanistic Visualization
The following diagram illustrates the electron transfer pathway on the Iron surface, highlighting the critical intermediate steps where chemoselectivity is maintained.
Figure 2: Stepwise reduction mechanism on the iron surface. Note the lack of interaction with the benzylic chloride, contrasting with Pd-catalyzed mechanisms.
References
-
Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195. Link
-
Bellamy, F. D., & Ou, K. (1984).[4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][4] Tetrahedron Letters, 25(8), 839-842.[2][4] Link
-
Gogoi, S., et al. (2004). Chemoselective reduction of nitro group in the presence of benzylic halides. Organic Preparations and Procedures International. Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Selective Reduction of Nitro Groups. Link
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds: Iron/Ammonium Chloride.[1][3][5][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Preventing hydrolysis of Methyl 3-(chloromethyl)-5-nitrobenzoate during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Dual Threat of Hydrolysis
Methyl 3-(chloromethyl)-5-nitrobenzoate possesses two functional groups susceptible to hydrolysis: the methyl ester and the benzylic chloride. The presence of water can initiate nucleophilic attacks on both sites, leading to the degradation of the parent compound and the formation of impurities that can compromise experimental outcomes.
The primary degradation pathway involves the hydrolysis of the methyl ester to a carboxylic acid and the conversion of the chloromethyl group to a hydroxymethyl group, ultimately yielding 3-(hydroxymethyl)-5-nitrobenzoic acid. This process is accelerated by elevated temperatures and non-neutral pH conditions.[1][2]
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The principal degradation product resulting from hydrolysis is 3-(hydroxymethyl)-5-nitrobenzoic acid, formed through the hydrolysis of both the methyl ester and the chloromethyl functional groups. Methanol and hydrochloric acid are byproducts of this process.
Q2: What are the visible signs of degradation?
While slight color changes to a pale yellow may occur over time, significant degradation is often not visually apparent.[3] The most reliable method for detecting degradation is through analytical techniques such as HPLC or GC-MS. A change in the physical state from a solid to a more oily or clumpy consistency could also indicate moisture absorption and potential hydrolysis.
Q3: What is the expected shelf-life of this compound?
When stored under the recommended conditions (see "Core Storage & Handling Protocols" below), the compound is expected to remain stable for an extended period. However, for critical applications, it is strongly advised to re-analyze the purity of the material if it has been in storage for over a year or if the container has been opened multiple times.
Q4: Can I store the compound in a standard laboratory freezer?
While low temperatures are beneficial, standard freezers can have high humidity levels, which can promote hydrolysis if the container is not properly sealed.[4][5] If a desiccator cabinet is not available, ensure the container is tightly sealed and consider placing it inside a secondary container with a desiccant.
Q5: What solvents are compatible for short-term storage of solutions?
For short-term experimental use, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are recommended. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or solvolysis reactions. Solutions should be used as quickly as possible and stored under an inert atmosphere.
Core Storage & Handling Protocols
To ensure the long-term stability of this compound, adherence to the following protocols is essential. These recommendations are designed to mitigate the key environmental factors that accelerate hydrolysis.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 to 8 °C | Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.[4][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |
| Moisture | Store in a Desiccator | Maintaining a low-humidity environment is the most critical factor in preventing hydrolysis.[4][5] |
| Light | Store in an Amber or Opaque Container | While not as critical as moisture and temperature, protection from light is a general best practice for storing complex organic molecules to prevent any potential photolytic degradation.[3] |
| Container | Tightly Sealed, Chemically Resistant | A tightly sealed container is crucial to prevent the ingress of moisture. The container material should be non-reactive (e.g., glass).[5] |
Handling Best Practices
-
Work in a Controlled Environment : Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Use Dry Equipment : Ensure all spatulas, glassware, and other equipment are thoroughly dried before coming into contact with the compound.
-
Minimize Exposure Time : When weighing or transferring the compound, do so efficiently to reduce the time it is exposed to the ambient atmosphere.
-
Proper Sealing : After use, securely reseal the container, preferably after flushing with an inert gas.
Analytical Verification of Stability
Regular analytical testing is the most reliable way to confirm the purity and stability of this compound. A stability-indicating method is one that can accurately separate the intact parent compound from its degradation products.
Recommended Analytical Techniques
While a specific validated method for this compound and its unique degradation products is not widely published, methods for structurally similar compounds can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both suitable techniques.[7][8][9]
Example HPLC Method for Purity Assessment
This method is a starting point and should be validated for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9] |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid)[9] |
| Gradient | Start with a higher aqueous composition and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
The acidic modifier in the mobile phase helps to ensure sharp peaks for the carboxylic acid degradation product. The parent compound will be less polar and thus have a longer retention time than its more polar, hydrolyzed counterparts.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the step-wise hydrolysis of this compound.
Caption: Hydrolysis pathways of this compound.
References
- Fisher Scientific. (2011, February 23).
- Cole-Parmer. (2005, October 20).
- SynQuest Labs. (n.d.).
- Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1334-1354.
- TCI America. (n.d.).
- ECHEMI. (n.d.).
- TMP Universal. (2025, May 10). A new, sensitive, and rapid stability indicating RP-HPLC method development for the estimation of metronidazole and Rifaximin in tablet dosage form. Journal of Advances in Pharmaceutical sciences.
- Khan, M. A., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 8(3), 337-346.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
- Clark, J. (2023). Hydrolysing esters. Chemguide.
- Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi, 8(16), 119-125.
- RSC Publishing. (n.d.). Analytical Methods.
- Ramisetti, N. R., & Kuntamukkala, R. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Analytical Methods, 6(14), 5144-5152.
- ResearchGate. (2018, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Royal Society of Chemistry. (2024, October 11).
- Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
- Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- GSC Online Press. (2023, July 25).
- Sciencemadness.org. (2008, March 28).
- da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1092.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Scite. (n.d.).
- Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. sciencemadness.org [sciencemadness.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of Benzyl Chloride Derivatives
Welcome to the Technical Support Center for benzyl chloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of these reactive compounds, particularly in the presence of moisture. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My benzyl chloride derivative appears to be degrading upon storage. What is the primary cause?
A: The most common cause of degradation for benzyl chloride and its derivatives is hydrolysis due to exposure to moisture.[1][2] Benzyl chlorides are reactive alkylating agents that slowly react with water to form the corresponding benzyl alcohol and hydrochloric acid (HCl).[1] This process can be accelerated by elevated temperatures.[3][4] The generated HCl can, in turn, catalyze further degradation pathways, leading to a cascade of decomposition.
Furthermore, these compounds can be unstable in the presence of certain metals like iron, aluminum, and zinc, which can catalyze polymerization or decomposition, sometimes violently.[5][6][7] Therefore, proper storage is critical.
Recommendations for Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Protect from light, heat, and moisture.[8]
-
For sensitive applications, store under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Avoid storage in containers made of incompatible metals; use glass or other resistant materials.[7]
Q2: How does the chemical structure of my benzyl chloride derivative affect its stability in moisture?
A: The electronic properties of substituents on the aromatic ring significantly influence the rate of hydrolysis. The reaction can proceed through a spectrum of mechanisms, primarily SN1 (dissociative) and SN2 (associative).
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the rate of hydrolysis.[9] They stabilize the intermediate benzyl carbocation, favoring a faster SN1-type pathway.[10]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the hydrolysis rate.[9] They destabilize the benzyl carbocation, making the SN1 pathway less favorable and slowing the overall reaction.
This relationship allows you to predict the relative stability of different derivatives under identical conditions. For instance, 4-methoxybenzyl chloride will hydrolyze much faster than 4-nitrobenzyl chloride.[11]
Q3: What are the typical impurities I should be aware of in my benzyl chloride reagent?
A: Technical-grade benzyl chloride derivatives can contain several impurities that may interfere with your reaction. These can arise from the manufacturing process or from degradation during storage.[12][13]
| Impurity | Common Source | Potential Impact on Experiments |
| Benzyl Alcohol | Hydrolysis of the benzyl chloride.[14] | Acts as a competing nucleophile, reducing yield. |
| Benzaldehyde | Oxidation of benzyl alcohol or a byproduct of synthesis.[12] | Can react with amine nucleophiles to form imine byproducts.[14] |
| Dibenzyl Ether | Reaction between benzyl alcohol and benzyl chloride.[1] | A high-boiling, often difficult-to-remove byproduct. |
| Ring-Chlorinated Species | Side reaction during the chlorination of toluene.[15] | Can lead to unintended chlorinated products. |
| Residual Toluene | Incomplete reaction during synthesis.[12] | Can act as an inert solvent, affecting reaction concentration. |
It is often crucial to assess the purity of your reagent by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use in sensitive applications.[12][14]
Troubleshooting Guide for Experiments
This section addresses specific issues you may encounter during your experiments and provides a logical workflow to diagnose and solve the problem.
Issue 1: Low yield in a benzylation reaction.
Your reaction to benzylate a sensitive nucleophile (e.g., a primary amine or an alcohol) is resulting in poor conversion of your starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Causality:
-
Reagent Purity: The most common culprit is a degraded benzyl chloride starting material. If it has hydrolyzed to benzyl alcohol, the alcohol can act as a competing nucleophile, consuming your reagent or other starting materials.[14]
-
Reaction Moisture: Even with pure starting material, moisture in your solvent or on the surface of your glassware can hydrolyze the benzyl chloride in situ. This consumes the reagent and introduces benzyl alcohol into the reaction mixture.[2]
Issue 2: An unexpected, high-boiling point byproduct is complicating my purification.
A: This is often due to the formation of dibenzyl ether. This occurs when benzyl chloride reacts with benzyl alcohol.[1] The benzyl alcohol may be present as an impurity in your starting material or it could be generated during the reaction from hydrolysis if moisture is present. This side reaction is particularly problematic in reactions run at elevated temperatures or for extended periods.
Solution:
-
Purify the Starting Material: Ensure your benzyl chloride derivative is free of the corresponding benzyl alcohol. See the purification protocol below.
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent in-situ generation of benzyl alcohol.[2]
Issue 3: My reaction is not reproducible between different batches of the same benzyl chloride derivative.
A: This points to variability in reagent quality. Different batches may have different levels of purity or may have been stored under different conditions.[2] Even small variations in the concentration of water or other impurities like benzaldehyde can have a significant impact on sensitive reactions.
Solution:
-
Qualify New Batches: Before using a new bottle of a benzyl chloride derivative for a critical experiment, run a small-scale test reaction or analyze its purity via GC or HPLC.[2]
-
Standardize Storage: Ensure all batches are stored under the same recommended conditions (cool, dry, dark, and potentially under an inert atmosphere).
Key Mechanisms & Protocols
Mechanism: Hydrolysis of Benzyl Chloride
The hydrolysis of benzyl chloride derivatives is a classic example of nucleophilic substitution. The presence of moisture (water) provides the nucleophile. The reaction proceeds via a combination of SN1 and SN2 pathways, with the dominant pathway depending on the electronic nature of the ring substituents and the polarity of the solvent.
Caption: SN1 and SN2 mechanisms for benzyl chloride hydrolysis.
Protocol 1: Analytical Test for Moisture Stability
This protocol allows you to quickly assess the stability of a benzyl chloride derivative to ambient moisture.
-
Sample Preparation: Accurately weigh approximately 100 mg of the benzyl chloride derivative into a clean, small vial.
-
Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., acetonitrile) that is miscible with water. Ensure the solvent itself is anhydrous to begin.
-
Initial Analysis (T=0): Immediately inject a sample of this solution into a pre-calibrated HPLC or GC instrument to determine the initial purity. The analytical method should be able to separate the benzyl chloride from its expected hydrolysis product, benzyl alcohol.[13]
-
Exposure: Leave the vial uncapped in a controlled environment (e.g., a fume hood with ambient humidity and temperature) for a set period (e.g., 1, 4, and 24 hours).
-
Time-Point Analysis: At each time point, cap the vial, briefly vortex, and inject a sample for analysis.
-
Data Interpretation: Plot the percentage of the benzyl chloride derivative remaining versus time. A rapid decrease indicates poor stability under these conditions.
Protocol 2: Purification of Benzyl Chloride from Water and Benzaldehyde
This protocol is for researchers who need to use a highly pure benzyl chloride derivative, free from common hydrolysis and oxidation impurities.[14]
WARNING: Benzyl chloride is a lachrymator and toxic.[1][3] All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Drying (Pre-treatment):
-
Place the technical-grade benzyl chloride in a round-bottom flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄). Avoid strong bases.
-
Allow the mixture to stand for 1-2 hours with occasional swirling to remove residual water.
-
-
Apparatus Setup:
-
Set up a fractional distillation apparatus for vacuum operation. A short Vigreux column is recommended to improve separation.
-
Ensure all glass joints are clean, dry, and properly sealed.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
-
Distillation:
-
Filter the dried benzyl chloride into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating gently.
-
Discard the initial low-boiling fraction (forerun), which may contain residual volatile impurities like toluene.
-
Collect the main fraction boiling at the correct temperature for the applied pressure (e.g., approx. 61-63°C at 10 mmHg for benzyl chloride).
-
Stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities.
-
-
Storage:
-
Store the purified, colorless benzyl chloride over molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent re-exposure to moisture.[14]
-
References
-
PubChem. (2018, December 3). Benzyl Chloride. National Center for Biotechnology Information. Available from: [Link]
-
Tanabe, K. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. Hokkaido University. Available from: [Link]
-
Jilsha, J., & Krishnankutty, M. B. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Available from: [Link]
-
OECD. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7. Available from: [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Available from: [Link]
-
Koshy, K. M., Robertson, R. E., Dyson, G. S., & Singh, S. (n.d.). The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. Canadian Journal of Chemistry. Available from: [Link]
-
SYNTHETIKA. (n.d.). Benzyl Chloride | Pure. Available from: [Link]
-
Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. Available from: [Link]
- West, J. L. (1951). Stabilized benzyl chloride. U.S. Patent 2,542,225. Google Patents.
-
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Available from: [Link]
-
Quora. (2018, March 13). Which is easily hydrolysed with aqueous NaOH? Chlorobenzene or benzyl chloride? Available from: [Link]
-
Ross, T. W. (n.d.). Benzyl chloride – Knowledge and References. Taylor & Francis. Available from: [Link]
-
ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Available from: [Link]
-
Ataman Kimya. (n.d.). BENZYL CHLORIDE. Available from: [Link]
-
SafeRack. (n.d.). Benzyl Chloride. Available from: [Link]
-
ResearchGate. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Available from: [Link]
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Available from: [Link]
- West, J. L. (1951). Stabilization of benzyl chloride. U.S. Patent 2,542,216. Google Patents.
-
ResearchGate. (n.d.). Effect of moisture in the reaction mixture in the conversion of benzyl... Available from: [Link]
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. Benzyl Chloride | Pure - SYNTHETIKA [synthetikaeu.com]
- 9. asianpubs.org [asianpubs.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Guide: Storage & Handling of Methyl 3-(chloromethyl)-5-nitrobenzoate
Executive Summary: Immediate Action Required
Do not store Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) under ambient conditions. While this compound does not undergo radical polymerization (like styrene), it is highly susceptible to hydrolytic oligomerization and intermolecular alkylation . These processes create gummy, insoluble solids that users frequently misidentify as "polymerization."
Optimal Storage Protocol:
| Parameter | Requirement | Criticality |
|---|---|---|
| Temperature | +2°C to +8°C (Short-term) -20°C (Long-term > 1 month) | High – Retards kinetics of self-alkylation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical – Prevents moisture ingress. |
| Container | Amber Glass with Teflon-lined cap | High – Prevents photochemical degradation and cap corrosion. |
| Desiccation | Required (Store over desiccant) | Critical – Moisture is the primary initiator of degradation. |
Technical Deep Dive: The "Polymerization" Mechanism
Users often report that this compound transforms into a sticky, brown solid. Mechanistically, this is not radical polymerization. It is a step-growth polycondensation driven by the high reactivity of the benzylic chloride moiety.
The Degradation Cascade
-
Initiation (Hydrolysis): Trace moisture attacks the highly electrophilic benzylic carbon, displacing chlorine to form the benzyl alcohol derivative and releasing hydrochloric acid (HCl).[1]
-
Propagation (Self-Alkylation): The newly formed hydroxyl group (-OH) acts as a nucleophile, attacking the chloromethyl group of a neighboring molecule.
-
Oligomerization: This forms a dibenzyl ether linkage. As this process repeats, it generates higher molecular weight oligomers (dimers, trimers) and releases more HCl, which autocatalyzes the reaction.
Mechanism Diagram
The following diagram illustrates the pathway from monomer to insoluble oligomer.
Figure 1: Degradation pathway of this compound via hydrolysis and subsequent polycondensation.
Detailed Storage & Handling Protocol
Receiving the Compound
Upon receipt, the compound may be a low-melting solid or a viscous liquid depending on purity.
-
Inspect: Check for "fuming" upon opening (indicates HCl release).
-
Equilibrate: Allow the bottle to reach room temperature before opening to prevent condensation on the cold solid.
-
Aliquot: If you plan to use the compound over time, divide it into single-use aliquots inside a glovebox or dry bag. Repeated freeze-thaw cycles introduce moisture.
Long-Term Storage Setup
Step 1: Primary Containment
-
Transfer the material to a vial with a PTFE (Teflon) lined septum cap . Standard polyethylene liners degrade upon exposure to benzylic halides.
-
Flush the headspace with dry Nitrogen or Argon for 30 seconds before sealing.
Step 2: Secondary Containment
-
Place the sealed vial inside a secondary jar or desiccator containing activated molecular sieves or calcium chloride .
-
Note: Do not use silica gel if it has saturation indicators (cobalt chloride) that might contaminate the outer vial surface, though standard silica packs are acceptable.
Step 3: Environmental Control
-
Store at -20°C .
-
Ensure the freezer is not "frost-free" (auto-defrost cycles cause temperature fluctuations that can pump moisture past seals).
Troubleshooting & FAQs
Q1: The compound has turned into a sticky brown gum. Can I salvage it?
Diagnosis: Significant oligomerization has occurred. Action:
-
Attempt Purification: Dissolve the gum in a minimal amount of warm ethyl acetate or dichloromethane. Add hexanes to precipitate the higher molecular weight oligomers. Filter and evaporate the filtrate.
-
Check Purity: Run a TLC (Thin Layer Chromatography).[2] The oligomers will remain at the baseline or streak, while the monomer will have a distinct Rf.
-
Recommendation: If the gum constitutes >20% of the mass, discard and repurchase. The HCl released during degradation may have affected the nitro or ester groups.
Q2: I smell a sharp, acrid odor when I open the bottle.
Diagnosis: Release of Hydrogen Chloride (HCl) gas, confirming hydrolysis. Action:
-
Vent: Handle only in a fume hood.
-
Neutralize: If using in a reaction, add a non-nucleophilic base (e.g., Sodium Bicarbonate wash) immediately after dissolving to neutralize the acid before it interferes with your chemistry.
Q3: Why do you recommend Argon over Nitrogen?
Answer: Argon is heavier than air. When flushing a vial, Argon settles over the solid/liquid surface, creating a more effective "blanket" against moisture and oxygen compared to Nitrogen, which mixes more readily with air.
Q4: Can I store it in a solution?
Answer: Generally, no .
-
Protic solvents (Methanol, Ethanol): Will cause immediate solvolysis (reaction with solvent).
-
Aprotic solvents (DMF, DMSO): Can accelerate nucleophilic attack or decomposition over time.
-
Best Practice: Store neat (solvent-free). If solution storage is mandatory, use anhydrous Dichloromethane (DCM) over molecular sieves at -20°C, but use within 48 hours.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15019073: this compound. Retrieved February 21, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for benzylic halide reactivity and solvolysis mechanisms).
Sources
Validation & Comparative
A Comparative Analysis of Carbonyl Stretching Frequencies: Unraveling Substituent Effects in Methyl 3-(chloromethyl)-5-nitrobenzoate
For Immediate Release
In the landscape of drug discovery and organic synthesis, a profound understanding of molecular structure and its spectroscopic signatures is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the infrared (IR) spectrum of methyl 3-(chloromethyl)-5-nitrobenzoate, with a specific focus on the vibrational frequency of its carbonyl (C=O) group. By comparing its spectral features with those of structurally related analogs, we will dissect the electronic influence of the chloromethyl and nitro substituents on the ester carbonyl peak.
The Science of a Stretch: Carbonyl Vibrations in IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration, such as the stretching or bending of a covalent bond. The carbonyl group (C=O), with its significant dipole moment, gives rise to a characteristically strong and sharp absorption band in the IR spectrum, typically in the region of 1650-1800 cm⁻¹.
The precise position of the carbonyl stretching frequency is exquisitely sensitive to the electronic environment of the molecule. This sensitivity arises from the interplay of two primary electronic phenomena: the inductive effect and the resonance effect .
-
Inductive Effect: This effect is transmitted through the sigma (σ) bonds of the molecule and is related to the electronegativity of the atoms. Electron-withdrawing groups pull electron density away from the carbonyl carbon, strengthening the C=O bond and causing its stretching frequency to increase (shift to a higher wavenumber). Conversely, electron-donating groups push electron density towards the carbonyl carbon, weakening the C=O bond and decreasing its stretching frequency.
-
Resonance Effect: This effect involves the delocalization of pi (π) electrons across a conjugated system. Electron-donating groups can delocalize their lone pairs into the π system, which can ultimately increase the single-bond character of the carbonyl group, weakening it and lowering the stretching frequency. Conversely, electron-withdrawing groups that can participate in resonance can pull electron density out of the π system, which can increase the double-bond character of the carbonyl group and raise its stretching frequency.[1][2]
Comparative Analysis of Carbonyl Stretching Frequencies
To understand the electronic impact of the substituents in this compound, we will compare its expected carbonyl stretching frequency with that of methyl benzoate and its mono-substituted derivatives.
| Compound | Structure | Substituents | Expected Carbonyl (C=O) Stretching Frequency (cm⁻¹) |
| Methyl Benzoate | C₈H₈O₂ | (Reference) | 1715-1730[3] |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 3-NO₂ | 1735-1770[4] |
| Methyl 3-(chloromethyl)benzoate | C₉H₉ClO₂ | 3-CH₂Cl | ~1725-1735 (Estimated) |
| This compound | C₉H₈ClNO₄ | 3-CH₂Cl, 5-NO₂ | >1735 (Predicted) |
Dissecting the Substituent Effects in this compound
The presence of both a chloromethyl group and a nitro group on the aromatic ring of this compound significantly influences the electronic environment of the ester carbonyl group.
The nitro group (-NO₂) at the meta-position is a strong electron-withdrawing group, primarily through its potent negative inductive effect (-I) and a weaker negative resonance effect (-M) from the meta position. This strong withdrawal of electron density from the benzene ring, and consequently from the carbonyl carbon, leads to a strengthening of the C=O double bond. This increased bond strength requires more energy to vibrate, resulting in a noticeable shift of the carbonyl stretching frequency to a higher wavenumber compared to unsubstituted methyl benzoate.[2] This is experimentally supported by the observed range for methyl 3-nitrobenzoate (1735-1770 cm⁻¹), which is higher than that of methyl benzoate (1715-1730 cm⁻¹).[3][4]
The chloromethyl group (-CH₂Cl) at the meta-position also acts as an electron-withdrawing group, primarily through the inductive effect of the electronegative chlorine atom. While not as powerful as the nitro group, this inductive withdrawal will also contribute to an increase in the carbonyl stretching frequency.
When both substituents are present, their electron-withdrawing effects are additive. Therefore, it is predicted that the carbonyl stretching frequency of this compound will be at a higher wavenumber than that of both methyl benzoate and methyl 3-(chloromethyl)benzoate, and likely at the higher end of or even exceeding the range observed for methyl 3-nitrobenzoate.
Caption: Diagram illustrating the electron-withdrawing effects of the nitro and chloromethyl groups on the carbonyl stretching frequency.
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized protocol for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound to determine the vibrational frequency of its functional groups.
Materials:
-
This compound
-
FT-IR grade potassium bromide (KBr), desiccated
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Sample Preparation:
-
Gently grind a small amount of KBr (approximately 100-200 mg) in the mortar and pestle to a fine powder. If necessary, briefly heat the KBr under an infrared lamp to ensure it is completely dry.
-
Add a small amount of the sample (approximately 1-2 mg) to the KBr in the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.
-
Ensure the surface of the powder is level.
-
Place the die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.
-
Carefully release the pressure and remove the die from the press.
-
A translucent or transparent pellet should be formed. If the pellet is opaque or crumbles, the sample concentration may be too high, or the mixture was not ground finely enough.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Identify the strong, sharp absorption band in the region of 1700-1800 cm⁻¹ and record its precise wavenumber. This corresponds to the carbonyl (C=O) stretching frequency.
-
Identify other characteristic peaks to confirm the presence of other functional groups (e.g., N-O stretching for the nitro group, C-Cl stretching).
-
Conclusion
The analysis of the carbonyl stretching frequency in the IR spectrum of this compound provides a clear illustration of the profound impact of substituent electronic effects on molecular vibrations. The combined electron-withdrawing nature of the meta-positioned nitro and chloromethyl groups is predicted to significantly increase the C=O stretching frequency relative to the parent methyl benzoate molecule. This understanding is not only crucial for the structural elucidation of novel compounds but also provides valuable insights for the rational design of molecules with tailored electronic and, consequently, reactive properties in the field of drug development and materials science.
References
-
JoVE. (2024, December 5). IR Absorption Frequency: Delocalization. Retrieved from [Link]
-
DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the. Retrieved from [Link]
Sources
A Guide to the Mass Spectrometry Fragmentation of Methyl 3-(chloromethyl)-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel and intermediate compounds is a cornerstone of robust research and development. Methyl 3-(chloromethyl)-5-nitrobenzoate, a substituted aromatic compound, presents a unique combination of functional groups—a methyl ester, a nitro group, and a chloromethyl group—each contributing to a distinct and predictable fragmentation pattern in mass spectrometry. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of this molecule, offering a predictive framework for its identification and characterization. By understanding the fundamental principles of fragmentation for its constituent parts, researchers can confidently interpret mass spectra and confirm the structure of this and similar molecules.
The Architecture of Fragmentation: A Predictive Analysis
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2] The fragmentation of this compound is governed by the interplay of its three key functional groups, each providing a preferential site for bond cleavage and charge retention.
The molecular ion peak (M+) for this compound, with a molecular formula of C9H8ClNO4, is expected at a mass-to-charge ratio (m/z) of 229, with a smaller M+2 peak at m/z 231 due to the natural isotopic abundance of 37Cl.[3] The stability of the aromatic ring suggests that the molecular ion will be readily observed.[4]
Predicted Major Fragmentation Pathways
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions.
-
Loss of the Chlorine Radical (•Cl): A primary and highly favorable fragmentation pathway involves the homolytic cleavage of the C-Cl bond in the chloromethyl group. This results in the formation of a stable benzyl-type cation. The loss of a chlorine radical (mass ≈ 35 u) would produce a prominent peak at m/z 194 . This fragment is stabilized by resonance across the benzene ring.
-
Loss of the Methoxy Radical (•OCH3): Cleavage of the ester group is a common fragmentation pathway for methyl benzoates.[5] The loss of a methoxy radical (mass = 31 u) from the molecular ion would result in the formation of the 3-(chloromethyl)-5-nitrobenzoyl cation at m/z 198 .
-
Loss of the Nitro Group (•NO2): Aromatic nitro compounds characteristically lose the nitro group as a radical.[6][7] The loss of •NO2 (mass = 46 u) from the molecular ion would lead to a fragment at m/z 183 .
-
Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the tropylium ion (C7H7+) at m/z 91 . While not a direct fragmentation of the molecular ion in this case, it can arise from subsequent fragmentation of the m/z 194 ion through the loss of the nitro and carbonyl groups.
Secondary and Minor Fragmentation Pathways
Further fragmentation of the primary ions will lead to a series of smaller, yet still informative, peaks in the mass spectrum.
-
From the [M-Cl]+ ion (m/z 194):
-
Loss of carbon monoxide (CO, 28 u) to yield a fragment at m/z 166 .
-
Loss of the nitro group (NO2, 46 u) to give a fragment at m/z 148 .
-
-
From the [M-OCH3]+ ion (m/z 198):
-
Loss of the chlorine radical (Cl, 35 u) to form the 3-nitro-5-formylbenzoyl cation at m/z 163 .
-
-
From the [M-NO2]+ ion (m/z 183):
-
Loss of the methoxy radical (•OCH3, 31 u) to yield a fragment at m/z 152 .
-
Loss of the chlorine radical (•Cl, 35 u) to produce a fragment at m/z 148 .
-
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted Electron Ionization Fragmentation Pathways of this compound.
Comparative Analysis: Insights from Structurally Related Compounds
While no experimental spectrum for this compound is readily available in public databases, we can draw strong comparative insights from the known fragmentation patterns of similar molecules.
Methyl 3-nitrobenzoate
The mass spectrum of Methyl 3-nitrobenzoate provides a direct comparison for the fragmentation of the aromatic nitro-ester portion of our target molecule. Key fragments observed for Methyl 3-nitrobenzoate include:
| m/z | Ion Structure | Fragmentation |
| 181 | [M]+• | Molecular Ion |
| 150 | [M-OCH3]+ | Loss of methoxy radical |
| 135 | [M-NO2]+ | Loss of nitro group |
| 122 | [M-COOCH3]+ | Loss of carbomethoxy radical |
| 76 | [C6H4]+• | Phenyl radical cation |
This confirms the expected losses of the methoxy and nitro groups from the aromatic ring.
Benzyl Chloride
The fragmentation of benzyl chloride is dominated by the loss of the chlorine atom to form the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion at m/z 91. This supports the prediction of the loss of chlorine as a major fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To experimentally verify the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of a wide range of organic compounds. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Flow Rate | 1.0 mL/min (constant flow) | A standard flow rate for this column dimension. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to ensure good separation and elution of the analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard "hard" ionization technique for generating fragment-rich spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, providing reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency. |
| Mass Range | m/z 40-300 | A suitable range to capture the molecular ion and all significant fragments. |
| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |
3. Data Analysis:
- Identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum from the apex of the peak.
- Identify the molecular ion peak and prominent fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern and the spectra of related compounds.
The following diagram outlines the GC-MS workflow:
Caption: A typical workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound can be confidently predicted by understanding the established fragmentation behaviors of its constituent functional groups. The expected spectrum will be characterized by a clear molecular ion peak and prominent fragments resulting from the loss of the chlorine radical, the methoxy radical, and the nitro group. This predictive guide, in conjunction with the provided experimental protocol, offers a robust framework for the unambiguous identification and structural confirmation of this important chemical intermediate. For researchers in drug development and related fields, this detailed analytical insight is crucial for ensuring the quality and integrity of their synthetic pathways and final products.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Methyl 3-nitrobenzoate. NIST Chemistry WebBook. [Link]
- Yinon, J., & Zitrin, S. (1993). The Analysis of Explosives. Pergamon Press.
-
E-GyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
